ethyl 3-(N-phenylsulfamoyl)benzo[b]thiophene-2-carboxylate
Description
Ethyl 3-(N-phenylsulfamoyl)benzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative featuring a 2-carboxylate ester group and a 3-sulfamoyl moiety substituted with an N-phenyl group. This compound belongs to a class of heterocyclic molecules with applications in medicinal chemistry and materials science. Its synthesis typically involves coupling reactions between substituted benzo[b]thiophene carboxylic acids and sulfonamide precursors, as demonstrated in methodologies for analogous compounds .
Properties
IUPAC Name |
ethyl 3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S2/c1-2-22-17(19)15-16(13-10-6-7-11-14(13)23-15)24(20,21)18-12-8-4-3-5-9-12/h3-11,18H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVAPOIQESOYPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 3-(N-phenylsulfamoyl)benzo[b]thiophene-2-carboxylate typically involves the condensation of benzo[b]thiophene derivatives with phenylsulfamoyl chloride under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Ethyl 3-(N-phenylsulfamoyl)benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
Ethyl 3-(N-phenylsulfamoyl)benzo[b]thiophene-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-(N-phenylsulfamoyl)benzo[b]thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzo[b]thiophene Core
Halogenated Derivatives
- Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (4a) : Incorporates a chlorine atom at position 6, synthesized via condensation of 4-chloro-2-fluorobenzaldehyde with ethyl thioglycolate (96% yield) .
- Ethyl 6-fluorobenzo[b]thiophene-2-carboxylate (4b) : Features a fluorine atom at position 6, synthesized with a lower yield (21%) due to challenges in crystallization .
Key Differences :
- Chlorine’s electron-withdrawing nature enhances electrophilic reactivity compared to fluorine.
Hydroxy and Oxo Derivatives
- Ethyl 5-hydroxy-3-methyl-4,7-dioxo-benzo[b]thiophene-2-carboxylate : Contains hydroxyl and ketone groups at positions 4, 5, and 7, synthesized via acetylation of precursor compounds .
- Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate : Lacks the sulfamoyl group, replacing it with a hydroxyl group at position 3, synthesized via base-mediated reactions .
Key Differences :
- Hydroxy/oxo derivatives exhibit higher polarity, impacting solubility and bioavailability.
Variations in the Sulfamoyl Substituent
Aromatic vs. Aliphatic Sulfamoyl Groups
- Ethyl 3-(N-(p-tolyl)sulfamoyl)benzo[b]thiophene-2-carboxylate : Features a para-methylphenyl group on the sulfamoyl nitrogen, synthesized via coupling with 4-methylaniline .
- Methyl 3-(N-methylsulfamoyl)benzo[b]thiophene-2-carboxylate : Substitutes phenyl with a methyl group, reducing steric bulk and altering pharmacokinetics .
Key Differences :
Heterocyclic Sulfamoyl Analogues
Key Differences :
- Amide derivatives often show higher thermal stability and altered solubility profiles compared to esters.
Insights :
- Halogenation at position 6 is more efficient for chlorine than fluorine .
- Sulfamoyl coupling reactions require careful optimization of reagents (e.g., EDC for amides) .
Antimicrobial Activity
- Ethyl 6-halogenobenzo[b]thiophene-2-carboxylates exhibit moderate activity against S. aureus, with chlorine derivatives outperforming fluorine analogues due to enhanced lipophilicity .
- Sulfamoyl-containing derivatives (e.g., target compound) are hypothesized to inhibit bacterial dihydropteroate synthase (DHPS) via sulfonamide moieties .
STAT3 Inhibition
- Benzo[b]thiophene carboxanilides show nanomolar inhibition of STAT3, a cancer-related signaling protein, but ester derivatives like the target compound are less studied .
LogP and Solubility
- The target compound’s LogP (estimated via Molinspiration) is higher than hydroxy derivatives but lower than p-tolyl analogues, balancing membrane permeability and aqueous solubility .
Biological Activity
Ethyl 3-(N-phenylsulfamoyl)benzo[b]thiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and findings from various studies.
Structural Characteristics
This compound features a benzo[b]thiophene core, which is known for its diverse pharmacological properties. The presence of the sulfamoyl group enhances its interaction with biological targets, making it a candidate for further investigation in medicinal chemistry.
Antimicrobial Activity
Recent studies have indicated that benzo[b]thiophene derivatives exhibit significant antimicrobial properties. For instance, compounds derived from the benzo[b]thiophene structure have shown effectiveness against Mycobacterium tuberculosis (MTB) strains. A study highlighted that certain derivatives had minimum inhibitory concentrations (MICs) ranging from 2.73 to 22.86 μg/mL against multidrug-resistant MTB strains . This suggests that this compound may also possess similar activity due to its structural similarities.
Anticancer Potential
The anticancer effects of benzo[b]thiophene derivatives have been widely studied, with many demonstrating promising results against various cancer cell lines. For example, a compound structurally related to this compound was found to inhibit proliferation and induce apoptosis in human breast cancer cells (MDA-MB-231) through modulation of the RhoA/ROCK signaling pathway . This pathway is crucial in regulating cell migration and invasion, indicating that similar mechanisms may be at play for this compound.
In vitro evaluations have shown that compounds with the benzo[b]thiophene scaffold can inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are vital in neurodegenerative diseases . The inhibition of these enzymes can lead to increased levels of neurotransmitters, potentially improving cognitive functions.
Table: Biological Activity Summary
Case Studies
- Antitubercular Activity : A series of benzo[b]thiophene derivatives were tested against both drug-sensitive and multidrug-resistant strains of MTB, demonstrating significant antitubercular activity and low cytotoxicity towards human cell lines .
- Anticancer Mechanism : Research on related compounds revealed that they could inhibit cancer cell migration and invasion by targeting the RhoA/ROCK pathway, leading to decreased cell viability in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
